REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH:13]2[O:18][C:17]3[CH:19]=[C:20]([S:24]([CH3:27])(=[O:26])=[O:25])[CH:21]=[C:22]([F:23])[C:16]=3[O:15][CH2:14]2)(=O)=O)=CC=1.[CH3:28][NH2:29]>C(#N)C>[F:23][C:22]1[C:16]2[O:15][CH2:14][CH:13]([CH2:12][NH:29][CH3:28])[O:18][C:17]=2[CH:19]=[C:20]([S:24]([CH3:27])(=[O:26])=[O:25])[CH:21]=1
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Name
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[5-fluoro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate
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Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)OCC1COC2=C(O1)C=C(C=C2F)S(=O)(=O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN
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Name
|
|
Quantity
|
3 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Purification on flash column chromatography (EtOAc/MeOH)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=2OC(COC21)CNC)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |